(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
Description
(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,3-triazole core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively. The methanamine (CH₂NH₂) moiety at position 4 is protonated as a hydrochloride salt, enhancing solubility and stability. This compound is cataloged as a building block for medicinal chemistry and organic synthesis, with a listed price of €698.00 for 50 mg .
Properties
IUPAC Name |
(2-ethyl-5-methyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-8-5(2)6(4-7)9-10;/h3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFQRYIKHVUVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl azide with methyl propargylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies indicated that modifications in the triazole ring can enhance the efficacy against resistant strains of bacteria .
- Antifungal Properties :
- Anti-inflammatory Effects :
Agricultural Science Applications
- Pesticide Development :
- Plant Growth Regulation :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between the target compound and its analogs:
*Hypothetical formula based on structural analogs.
Key Observations:
Ring Type and Electronic Properties: The 1,2,3-triazole ring (target compound) contains three nitrogen atoms, offering hydrogen-bonding capabilities and metabolic stability, commonly exploited in drug design. In contrast, the oxazole analog () replaces one nitrogen with oxygen, reducing polarity and altering electron distribution .
Substituent Effects :
- The trifluoromethyl group in the triazole analog () increases molecular weight by ~24.5 g/mol compared to the target compound and introduces strong electronegativity, which could improve binding affinity in hydrophobic pockets .
- Ethyl and methyl groups in the target compound likely enhance lipophilicity, impacting membrane permeability and bioavailability.
Salt Form and Solubility :
Pricing and Availability
The target compound is priced significantly higher (€698.00/50 mg) than standard building blocks, likely reflecting specialized synthesis or purification requirements . No pricing data are available for analogs, but commercial availability (e.g., American Elements, Enamine Ltd.) indicates their use in high-throughput screening .
Biological Activity
(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₃ClN₄ |
| Molecular Weight | 176.65 g/mol |
| IUPAC Name | (2-ethyl-5-methyltriazol-4-yl)methanamine hydrochloride |
| PubChem CID | 121553700 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π–π interactions with active sites on proteins, influencing their function. Notably, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, showcasing antifungal properties .
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial activity. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis and interference with nucleic acid synthesis .
Anticancer Activity
Recent investigations into the anticancer potential of this compound reveal promising results. For instance:
- Cell Cycle Arrest : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7. It increases the percentage of cells in the S phase of the cell cycle, indicating a halt in proliferation .
- Kinase Inhibition : The compound demonstrates inhibitory effects on key kinases involved in cancer progression, including EGFR and CDK-2/cyclin A2. These activities suggest a multifaceted approach to combating cancer through both cell cycle regulation and targeted inhibition .
- Structure Activity Relationship (SAR) : Modifications in the structure significantly affect biological potency. For example, variations in substituents on the triazole ring can enhance or diminish anticancer activity, highlighting the importance of molecular design in drug development .
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of a related triazole compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:
- Increased apoptosis : Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- IC50 values : The compound exhibited an IC50 value of 19.6 µM after 24 hours of treatment, demonstrating its potency against cancer cells .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties against various pathogens. The results showed effective inhibition at concentrations below 10 µg/mL for several bacterial strains, confirming its potential as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are recommended for preparing (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of triazole derivatives typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) or functionalization of pre-existing triazole cores. For example, similar compounds are synthesized via alkylation of amine precursors under inert atmospheres, followed by hydrochloride salt formation using HCl gas or aqueous HCl . Optimization may involve:
- Temperature control (20–25°C for sensitive intermediates) .
- Solvent selection (dioxane, ethanol, or DMF for solubility and stability) .
- Purification via recrystallization or column chromatography.
Note: Specific protocols for this compound require validation due to limited published data.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments.
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
- Mass spectrometry (MS) for molecular weight verification (expected [M+H]+ ~ 202.7 before HCl addition; final MW ~ 239.1 g/mol).
- Elemental analysis to validate stoichiometry (C, H, N, Cl content) .
Q. How should researchers ensure the compound’s stability during storage and handling?
- Methodological Answer : Based on analogous triazole derivatives:
- Storage : Sealed containers in cool (2–8°C), dry, and dark conditions to prevent hydrolysis or oxidation .
- Handling : Use nitrogen/vacuum atmospheres for hygroscopic samples. Avoid prolonged exposure to heat (>40°C) or strong oxidizers .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What safety protocols are essential for laboratory handling of this compound?
- Methodological Answer : Follow GHS-based precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the triazole core in this compound under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying pH/temperatures using stopped-flow UV-Vis spectroscopy.
- Isotopic Labeling : Use ¹⁵N-labeled reagents to track triazole ring behavior in substitution reactions.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict reactive sites (e.g., N2 vs. N3 positions) .
Q. What strategies resolve contradictions in reported biological activity data for triazole-based methanamine derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
- Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude impurities as confounding factors .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify variables (e.g., assay concentration, solvent) .
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- QSAR Studies : Corate structural features (e.g., logP, H-bond donors) with activity data to design optimized derivatives .
Q. What experimental designs are optimal for developing derivatives with enhanced selectivity for specific therapeutic targets?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the ethyl or methyl groups to alter steric/electronic profiles.
- High-Throughput Screening (HTS) : Test libraries in target-specific assays (e.g., fluorescence polarization for enzyme inhibition).
- ADME Profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
